Bis(trichloromethyl) trisulfide

CAS No.: 2532-50-5

Cat. No.: VC20673492

Molecular Formula: C2Cl6S3

Molecular Weight: 332.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2532-50-5 |

|---|---|

| Molecular Formula | C2Cl6S3 |

| Molecular Weight | 332.9 g/mol |

| IUPAC Name | trichloro-(trichloromethyltrisulfanyl)methane |

| Standard InChI | InChI=1S/C2Cl6S3/c3-1(4,5)9-11-10-2(6,7)8 |

| Standard InChI Key | HEWWCALXHMTHHM-UHFFFAOYSA-N |

| Canonical SMILES | C(SSSC(Cl)(Cl)Cl)(Cl)(Cl)Cl |

Introduction

Nomenclature and Molecular Architecture

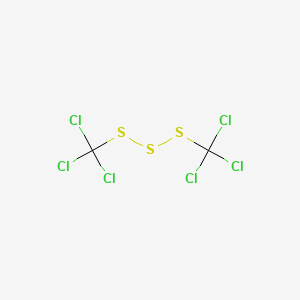

Bis(trichloromethyl) trisulfide belongs to the class of organic polysulfanes, which feature chains of sulfur atoms bonded to organic substituents. Its IUPAC name, 1,3-bis(trichloromethyl)trisulfane, reflects the three sulfur atoms bridging two trichloromethyl (–CCl<sub>3</sub>) groups . The molecular formula (C<sub>2</sub>Cl<sub>6</sub>S<sub>3</sub>) corresponds to a molecular weight of 300.8 g/mol, analogous to bis(trichloromethyl) sulfone (C<sub>2</sub>Cl<sub>6</sub>O<sub>2</sub>S) .

Structural Insights

The trisulfide moiety adopts a helical conformation in related compounds, as observed in X-ray crystallography of bis(trichloromethyl) heptasulfane (C<sub>2</sub>Cl<sub>6</sub>S<sub>7</sub>) . For the trisulfide variant, the shorter sulfur chain likely results in reduced torsional strain, favoring a planar or slightly twisted configuration. The electron-withdrawing trichloromethyl groups stabilize the structure through inductive effects, enhancing resistance to thermal decomposition .

Synthesis and Reaction Pathways

Titanocene Polysulfide-Mediated Synthesis

A validated route to polysulfanes involves reacting trichloromethanesulfenyl chloride (CCl<sub>3</sub>SCl) with titanocene polysulfide complexes. For example, treatment of (C<sub>5</sub>H<sub>5</sub>)<sub>2</sub>TiS<sub>5</sub> with CCl<sub>3</sub>SCl yields heptasulfanes . Adjusting the sulfur chain length in the titanium complex could theoretically produce trisulfanes:

This method emphasizes the modularity of titanocene reagents in controlling sulfur atom incorporation .

Decomposition of Higher Polysulfanes

Thermal or photolytic decomposition of longer-chain polysulfanes (e.g., C<sub>2</sub>Cl<sub>6</sub>S<sub>7</sub>) generates homologs with fewer sulfur atoms. High-performance liquid chromatography (HPLC) analyses confirm the formation of trisulfanes during such processes .

Physicochemical Properties

Thermal Characteristics

While direct data for the trisulfide is unavailable, extrapolation from analogous compounds suggests:

-

Melting Point: ~30–40°C (comparable to C<sub>2</sub>Cl<sub>6</sub>S<sub>7</sub>, m.p. 38°C) .

-

Boiling Point: Estimated 150–170°C under reduced pressure (0.2 Torr) .

Spectroscopic Data

-

Raman Spectroscopy: Expect strong bands for S–S stretches (450–550 cm<sup>-1</sup>) and C–Cl vibrations (600–800 cm<sup>-1</sup>) .

-

<sup>13</sup>C NMR: A singlet near δ 90–100 ppm for the trichloromethyl carbons, similar to CCl<sub>3</sub> derivatives .

Solubility and Stability

-

Solubility: Sparingly soluble in polar aprotic solvents (e.g., chloroform, dichloromethane) .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, releasing HCl and sulfur oxides .

Reactivity and Hazard Profile

Chemical Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume